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Abstract
Leucrose, a non-cariogenic sucrose isomer with potential applications in the food and

pharmaceutical industries, can be efficiently synthesized using the enzyme dextransucrase (EC

2.4.1.5) from Streptococcus mutans. This technical guide provides a comprehensive overview

of the enzymatic synthesis of leucrose, detailing the properties of S. mutans dextransucrase,

optimized reaction conditions, and detailed experimental protocols for enzyme production,

purification, and activity assessment, as well as leucrose synthesis and quantification. The

information presented herein is intended to serve as a foundational resource for researchers

and professionals engaged in the development and application of this biocatalytic process.

Introduction to Streptococcus mutans
Dextransucrase
Streptococcus mutans, a primary etiological agent of dental caries, produces extracellular

glucosyltransferases (GTFs), commonly known as dextransucrases.[1][2] These enzymes

catalyze the synthesis of glucans from sucrose, which contribute to the formation of dental

plaque.[3] However, in the presence of a suitable acceptor molecule, such as fructose,

dextransucrase can catalyze a transglycosylation reaction, transferring the glucosyl moiety
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from sucrose to the acceptor, thereby producing oligosaccharides.[4] When fructose acts as the

acceptor, the resulting disaccharide is leucrose (α-D-glucopyranosyl-(1→5)-D-fructopyranose).

The expression of the gtf genes, which encode for dextransucrases in S. mutans, is influenced

by environmental factors. Notably, the presence of sucrose in the growth medium induces the

expression of these genes.[1] Environmental pH also plays a regulatory role, with studies

showing altered gtfBC expression in response to pH changes in biofilm cultures. This regulation

is a key consideration for the production of dextransucrase.

Enzymatic Synthesis of Leucrose
The synthesis of leucrose by dextransucrase is a competing reaction to dextran

polymerization. The enzyme cleaves the glycosidic bond in sucrose, forming a glucosyl-

enzyme intermediate and releasing fructose. This glucosyl moiety can then be transferred to a

growing dextran chain (polymerization) or to an acceptor molecule (transglycosylation). High

concentrations of fructose as an acceptor favor the synthesis of leucrose.

The overall reaction can be summarized as:

Sucrose + Fructose (acceptor) ---(Dextransucrase)→ Leucrose + Glucose

Quantitative Data on S. mutans Dextransucrase and
Leucrose Synthesis
The following tables summarize key quantitative data for S. mutans dextransucrase and the

synthesis of leucrose.

Table 1: Properties of Streptococcus mutans Dextransucrase
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Parameter Value Reference

Optimal pH 5.4 - 5.5

Optimal Temperature 25 - 30 °C

pH Stability Range 5.0 - 7.0

Temperature Stability Declines rapidly above 35 °C

Molecular Weight

(recombinant)
~170 kDa

Activators Ca2+ (0.5 mmol/L)

Inhibitors Cu2+, SDS

Table 2: Kinetic Parameters of Streptococcus mutans Dextransucrase

Parameter Substrate Value Reference

Km Sucrose
Not specified in

provided results

kcat (recombinant) Sucrose 584 s-1

Table 3: Optimization of Leucrose Production

Sucrose
Concentrati
on

Fructose
Concentrati
on

Temperatur
e

Reaction
Time

Leucrose
Yield

Reference

0.5 M 1.0 M 30 °C 120 h ~24.5%

Detailed Experimental Protocols
Recombinant Dextransucrase Expression and
Purification
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This protocol is adapted from methods for expressing and purifying recombinant

dextransucrase in Escherichia coli.

4.1.1. Materials

E. coli expression strain (e.g., BL21(DE3))

Expression vector containing the S. mutans dextransucrase gene (e.g., pET vector)

Luria-Bertani (LB) broth and agar

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Appropriate antibiotic for plasmid selection

Resuspension buffer (e.g., 50 mM sodium acetate, pH 5.2, 0.05 g/L CaCl2, 1 mM PMSF)

Lysozyme

DNase I

Ni-NTA affinity chromatography column and buffers (binding, wash, and elution buffers with

increasing concentrations of imidazole)

Ammonium sulfate

Dialysis tubing

4.1.2. Protocol

Transformation: Transform the expression vector into a competent E. coli expression strain.

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic

and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at

37°C with shaking until the OD600 reaches 0.5-0.8.
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Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Reduce the temperature to 20°C and continue to shake for 6-16 hours.

Cell Harvest: Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

Cell Lysis: Resuspend the cell pellet in resuspension buffer. Add lysozyme and DNase I and

incubate on ice. Lyse the cells by sonication.

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant

containing the soluble dextransucrase.

Ammonium Sulfate Precipitation (Optional): Slowly add solid ammonium sulfate to the

supernatant to a desired saturation level to precipitate the dextransucrase. Collect the

precipitate by centrifugation and resuspend in a minimal volume of buffer.

Affinity Chromatography: Load the clarified lysate (or resuspended precipitate) onto a Ni-NTA

column. Wash the column with binding buffer, followed by a wash buffer containing a low

concentration of imidazole. Elute the dextransucrase with an elution buffer containing a high

concentration of imidazole.

Dialysis: Dialyze the eluted fractions against a suitable buffer (e.g., 20 mM sodium acetate,

pH 5.4) to remove imidazole and for storage.

Purity Analysis: Analyze the purified protein by SDS-PAGE.

Dextransucrase Activity Assay (DNS Method)
This assay measures the amount of reducing sugars (fructose) released from sucrose.

4.2.1. Materials

Purified dextransucrase

Substrate solution: 10% (w/v) sucrose in 20 mM sodium acetate buffer (pH 5.4) containing

0.05 g/L CaCl2.

3,5-Dinitrosalicylic acid (DNS) reagent
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Fructose or glucose standards

Spectrophotometer

4.2.2. Protocol

Reaction Setup: In a microcentrifuge tube, mix 50 µL of the enzyme solution with 250 µL of

the substrate solution.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

Reaction Termination: Stop the reaction by adding 500 µL of DNS reagent.

Color Development: Boil the mixture for 5-10 minutes. The solution will change color from

yellow to orange/red in the presence of reducing sugars.

Absorbance Measurement: Cool the tubes to room temperature and dilute with 3 mL of

distilled water. Measure the absorbance at 540 nm.

Quantification: Determine the amount of fructose released by comparing the absorbance to a

standard curve prepared with known concentrations of fructose. One unit of dextransucrase

activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of

fructose per minute under the specified conditions.

Leucrose Synthesis and Quantification by HPLC
This protocol outlines the enzymatic synthesis of leucrose and its subsequent quantification.

4.3.1. Materials

Purified dextransucrase

Substrate solution: 0.5 M sucrose and 1.0 M fructose in a suitable buffer (e.g., 20 mM

sodium acetate, pH 5.4).

Leucrose, sucrose, fructose, and glucose standards

HPLC system with a Refractive Index Detector (RID)
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Amino-based or other suitable carbohydrate analysis column (e.g., AMINEX HPX-87H).

Mobile phase (e.g., acetonitrile:water, 75:25 v/v).

4.3.2. Protocol for Leucrose Synthesis

Reaction Setup: Combine the purified dextransucrase with the substrate solution in a

reaction vessel.

Incubation: Incubate the reaction mixture at 30°C with gentle agitation for up to 120 hours.

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling

for 10 minutes).

4.3.3. Protocol for HPLC Quantification

Sample Preparation: Centrifuge the reaction mixture to pellet the inactivated enzyme. Filter

the supernatant through a 0.22 µm syringe filter. Dilute the sample as necessary with the

mobile phase.

HPLC Analysis: Inject the prepared sample onto the HPLC system.

Chromatographic Conditions (Example):

Column: Amino column

Mobile Phase: Acetonitrile:Water (75:25 v/v)

Flow Rate: 0.9 mL/min

Column Temperature: 35°C

Detector: Refractive Index Detector

Quantification: Identify and quantify the leucrose peak by comparing its retention time and

peak area to those of a leucrose standard curve. Also, quantify the remaining sucrose and

fructose, and the produced glucose.
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Visualizations
Enzymatic Reaction of Leucrose Synthesis
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Caption: Enzymatic synthesis of leucrose from sucrose and fructose by dextransucrase.

Experimental Workflow for Leucrose Production
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Caption: Experimental workflow from enzyme production to leucrose synthesis and analysis.

Simplified Regulation of gtf Gene Expression
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Caption: Simplified overview of factors regulating gtf gene expression in S. mutans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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